2-(3-Phenyloxetan-3-yl)acetic acid is a compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound features a phenyl group attached to an oxetane ring, making it an interesting subject for various chemical studies and applications. Its structure allows for unique reactivity patterns, particularly in medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods, often involving the formation of the oxetane ring followed by the introduction of the phenyl group. The synthesis processes are detailed in scientific literature and patents, indicating its relevance in chemical research and potential applications in pharmaceuticals.
2-(3-Phenyloxetan-3-yl)acetic acid falls under the category of oxetane derivatives. These compounds are characterized by their four-membered ring structure containing one oxygen atom, which influences their chemical properties and reactivity. The specific classification of this compound can also relate to its functional groups, including carboxylic acid and ether functionalities.
The synthesis of 2-(3-Phenyloxetan-3-yl)acetic acid typically involves several key steps:
For instance, a common method involves using a phenolic compound as a precursor, followed by a ring closure reaction facilitated by a Lewis acid catalyst to form the oxetane structure. Subsequent reactions can introduce the acetic acid group through various synthetic pathways, including nucleophilic attacks or coupling strategies with acetic anhydride or similar reagents .
The molecular structure of 2-(3-Phenyloxetan-3-yl)acetic acid can be represented as follows:
Where:
The compound's molecular formula is , with a molecular weight of approximately 196.21 g/mol. The presence of functional groups such as hydroxyl and carboxylic acid influences its physical properties and reactivity.
2-(3-Phenyloxetan-3-yl)acetic acid can undergo several types of reactions:
For example, under strong acidic conditions, the oxetane may undergo hydrolysis to yield corresponding diols and acids .
The mechanism of action for 2-(3-Phenyloxetan-3-yl)acetic acid primarily relates to its interactions in biological systems, particularly as a potential G protein-coupled receptor (GPR) agonist. The compound may modulate signaling pathways through receptor binding, influencing various physiological responses.
Research indicates that derivatives of this compound may exhibit significant biological activity due to their structural features, which enable them to interact effectively with target receptors .
Relevant data highlights that these properties make it suitable for various synthetic applications in organic chemistry .
2-(3-Phenyloxetan-3-yl)acetic acid has potential applications in:
The strategic incorporation of oxetane rings as ketone bioisosteres represents a paradigm shift in rational drug design, exemplified by 2-(3-phenyloxetan-3-yl)acetic acid. This scaffold leverages the oxetane's unique physicochemical properties to overcome inherent limitations of carbonyl-containing compounds while preserving critical molecular interactions. Unlike traditional ketone groups, the oxetane ring introduces significant polarity (σ = 1.35 D) with minimal lipophilicity increase (π = -0.38 vs. π = -0.55 for ketones), effectively balancing membrane permeability and aqueous solubility [6]. The tetrahedral geometry of the sp³-hybridized oxetane carbon mimics the transition state of enzymatic reactions involving carbonyl substrates, enhancing target binding affinity in biological systems [1].
Table 1: Physicochemical Comparison of Ketone vs. Oxetane Bioisosteres
Property | Ketone Group | Oxetane Ring | Impact on Drug Design |
---|---|---|---|
Dipole Moment (D) | 2.7-2.9 | 1.35 | Reduced H-bond acceptor strength |
LogP Contribution | -0.55 | -0.38 | Improved membrane permeability |
Molecular Volume (ų) | ~20 | ~25 | Enhanced 3D character |
Metabolic Stability | Low (Phase I) | High | Resistance to CYP450 oxidation |
Conformational Rigidity | Variable | High | Preorganized binding conformation |
The bioisosteric replacement strategy demonstrates particular utility in protease inhibitors and receptor ligands where carbonyl groups participate in key hydrogen-bonding networks. In β-catenin/BCL9 protein-protein interaction inhibitors, oxetane-containing derivatives maintained critical binding interactions while significantly improving metabolic stability over their ketone-containing precursors (t₁/₂ > 60 min vs. t₁/₂ = 2.7 min) [1] [6]. This approach preserves essential pharmacophore geometry while mitigating the metabolic vulnerabilities inherent to carbonyl groups, particularly susceptibility to aldehyde dehydrogenase-mediated oxidation and reduction pathways.
The strained oxetane ring in 2-(3-phenyloxetan-3-yl)acetic acid imposes significant conformational constraints that profoundly influence both target engagement and ADME properties. The oxetane's puckered conformation locks the phenyl and acetic acid substituents in a nearly perpendicular orientation (85-95° dihedral angle), reducing the entropic penalty upon target binding by 2-3 kcal/mol compared to flexible analogs [2] [6]. This preorganization is particularly advantageous for disrupting protein-protein interactions (PPIs) like β-catenin/BCL9, where rigid small molecules must compete with extensive interfacial contacts [1].
The electron-withdrawing nature of the oxetane oxygen (σₘ = 0.39) significantly modulates the acidity of the adjacent acetic acid moiety (pKa = 3.8-4.2), enhancing its capacity for ionic interactions with basic residues in binding pockets while promoting solubility at physiological pH [6]. This effect is quantifiable in the 3-5 fold solubility improvement observed for oxetane-containing drug candidates versus their cyclobutane counterparts (85 ± 12 μg/mL vs. 17 ± 3 μg/mL) [2].
Table 2: Pharmacokinetic Advantages of Oxetane Functionalization
PK Parameter | Oxetane Derivatives | Non-Oxetane Analogs | Optimization Mechanism |
---|---|---|---|
Aqueous Solubility | 85 ± 12 μg/mL | 17 ± 3 μg/mL | Enhanced polarity & H-bonding |
Microsomal t₁/₂ | > 60 min | < 5 min | Blocked CYP450 oxidation sites |
P-gp Efflux Ratio | 1.8-2.5 | 4.9-8.7 | Reduced N-atom count & basicity |
Plasma Protein Binding | 89% | 94-98% | Optimized lipophilicity profile |
Oral Bioavailability | 52-68% | 15-22% | Balanced absorption properties |
Metabolic stability is profoundly enhanced through two primary mechanisms: 1) Blocking of susceptible oxidation sites (particularly benzylic positions) through steric shielding by the oxetane ring, and 2) Electronic deactivation of adjacent metabolic hot spots through the oxygen atom's inductive effects. This translates to exceptional microsomal stability (t₁/₂ > 60 minutes) compared to acyclic ketone isosteres (t₁/₂ < 5 minutes) [2] [4]. The oxetane's resistance to enzymatic degradation is further evidenced in P-glycoprotein (P-gp) efflux ratios of 1.8-2.5 versus 4.9-8.7 for open-chain analogs, significantly improving blood-brain barrier penetration where required [6].
Advanced computational approaches have elucidated the precise molecular recognition mechanisms of 2-(3-phenyloxetan-3-yl)acetic acid derivatives in biological targets. Molecular dynamics simulations (200 ns trajectories) reveal that the oxetane oxygen forms stable water-mediated hydrogen bonds with conserved lysine residues in the BCL9 binding domain of β-catenin (occupancy > 87%), serving as a critical anchor point for complex stabilization [1]. The oxetane's constrained geometry positions the phenyl ring for optimal T-shaped π-stacking with histidine residues (His¹⁸²⁹ in BCL9) at distances of 3.8 ± 0.2 Å – an interaction geometrically unattainable by flexible carbonyl isosteres [1] [8].
Covalent docking studies (FlexX/HYDE algorithms) demonstrate that the acetic acid carboxylate engages in strong salt bridges with Arg⁷⁸⁸ (ΔG = -5.3 kcal/mol) while the oxetane's CH₂ groups participate in non-classical C-H···O hydrogen bonds with backbone carbonyls (ΔG = -0.8 kcal/mol per interaction) [8]. These cumulative weak interactions contribute significantly to binding specificity, particularly in shallow protein interfaces where traditional lock-and-key binding is inefficient. Quantum mechanical calculations (DFT/B3LYP 6-31G**) further reveal the oxetane's electrostatic potential surface closely mimics that of carbonyl groups (σ-hole = +32.4 kcal/mol vs. +35.1 kcal/mol for ketones), explaining its efficacy as a bioisostere while maintaining distinct metabolic stability [6] [8].
Table 3: Computational Parameters for Oxetane-Protein Interactions
Computational Method | Key Interaction | Energy Contribution (kcal/mol) | Biological Significance |
---|---|---|---|
Molecular Dynamics | Water-bridged H-bond (Oxetane O···Lys) | -2.7 ± 0.3 | Anchors compound in binding pocket |
MM-PBSA Binding Energy | Van der Waals (oxetane-protein) | -8.9 ± 1.2 | Major driver for binding affinity |
Quantum Mechanical | C-H···O (oxetane CH₂···C=O backbone) | -0.8 per interaction | Enhances specificity through weak forces |
Electrostatic Potential | σ-Hole positive potential | +32.4 | Mimics carbonyl electrostatic profile |
Covalent Docking (FlexX) | Salt bridge (COO⁻···Arg⁷⁸⁸) | -5.3 | Primary ionic interaction for orientation |
The oxetane's influence extends beyond direct interactions to allosteric effects on adjacent functional groups. Conformational ensemble analysis shows that the oxetane restricts the acetic acid side chain to two predominant rotamers (95% population), increasing the probability of productive binding configurations by 3.7-fold compared to flexible linkers [1]. This entropy reduction strategy is computationally quantifiable through in silico thermodynamic integration calculations, which predict a ΔΔG of -2.1 kcal/mol for oxetane-containing inhibitors versus their acyclic counterparts – consistent with experimental Ki values [8]. These computational insights enable rational optimization of oxetane-containing compounds by identifying optimal substitution patterns that maximize both binding affinity and drug-like properties.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: